molecular formula C7H3FINS B1445467 4-Fluoro-2-iodobenzo[d]thiazole CAS No. 1188077-59-9

4-Fluoro-2-iodobenzo[d]thiazole

Cat. No.: B1445467
CAS No.: 1188077-59-9
M. Wt: 279.08 g/mol
InChI Key: GGSANUIWQDTJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-iodobenzo[d]thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with fluorine and iodine atoms. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodobenzo[d]thiazole typically involves the introduction of fluorine and iodine atoms onto the thiazole ring. One common method is the halogenation of benzo[d]thiazole derivatives using reagents such as N-iodosuccinimide (NIS) and Selectfluor. The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in controlling reaction parameters and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of benzo[d]thiazole.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiazolidines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-iodobenzo[d]thiazole is unique due to the presence of both fluorine and iodine atoms, which can enhance its reactivity and biological activity.

Properties

IUPAC Name

4-fluoro-2-iodo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FINS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSANUIWQDTJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FINS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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